Biotin-PEG12-NHS ester

Descripción general

Descripción

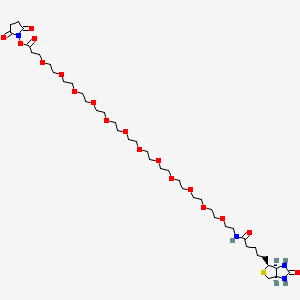

Biotin-PEG12-NHS ester is a bifunctional PEG linker featuring a biotin group and an activated NHS ester . It is a very long (56.0Å), pegylated, water-soluble, NHS-ester biotinylation reagent used to label amines and maximize solubility of antibodies and other proteins .

Synthesis Analysis

The NHS group of this compound reacts with the e-amino group on the N-terminus of proteins, and other primary amines . A coupling agent such as EDC is required to activate the reaction .Molecular Structure Analysis

The molecular weight of this compound is 941.1 . It contains total 138 bond(s); 66 non-H bond(s), 5 multiple bond(s), 46 rotatable bond(s), 5 double bond(s), 3 five-membered ring(s), 1 eight-membered ring(s), 1 secondary amide(s) (aliphatic), 1 urea (-thio) derivative(s), 1 hydroxylamine(s) (aliphatic), 12 ether(s) (aliphatic), 1 sulfide(s), and 1 tetrahydro-thiophene(s) .Chemical Reactions Analysis

The N -hydroxysuccinimide ester (NHS) group of this compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Physical And Chemical Properties Analysis

The chemical formula of this compound is C41H72N4O18S . The elemental analysis is as follows: C, 52.33; H, 7.71; N, 5.95; O, 30.60; S, 3.41 .Aplicaciones Científicas De Investigación

Pegylation and Bioconjugation

Pegylation of RNA Spiegelmers : A two-step method for conjugating carboxylic acids to amino-modified oligonucleotides, using Biotin and PEG as examples, has been developed. This method is applicable for attaching various molecular entities to oligonucleotides (Bethge & Vonhoff, 2020).

Simple Test System for Single Molecule Recognition : Development of an atomic force microscopy (AFM) test system utilizing biotin-PEG-NHS for detecting receptor–ligand interactions at the single-molecule level (Riener et al., 2003).

Biotinylation Techniques

Peptide Biotinylation : Investigation of the reactivity of NHS esters of biotin with peptides, revealing their ability to acylate various functional groups in specific peptide sequences (Miller et al., 1997).

Labeling Proteins with Fluorophores : Utilization of NHS ester chemistry for conjugating fluorescent probes to proteins, demonstrating the versatility of NHS esters in bioconjugation (Nanda & Lorsch, 2014).

Functionalization of Nanoparticles and Surfaces

Tumor Targeting Accessory : Synthesis of an illumination-activated polymer for tumor targeting, utilizing biotin-PEG-NHS for functionalization (Yuan et al., 2014).

Immobilization of Recognition Elements : Employing NHS-ester functionalized surfaces for the immobilization of biomolecules, highlighting the role of Biotin-PEG-NHS in creating biosensing platforms (Reyes-Cuellar, 2017).

Bioconjugation of Ln3+-doped LaF3 Nanoparticles : Demonstrating the use of Biotin-PEG-NHS in the bioconjugation of nanoparticles for enhanced biological interactions (Diamente et al., 2006).

Preparation of Biotinylated Red Blood Cells : Exploring methods to biotinylate red blood cells using NHS-biotin for various biomedical applications (Magnani et al., 1994).

Advanced Drug Delivery and Tissue Engineering

Improved Coating of Pancreatic Islets with Regulatory T Cells : Using Biotin-PEG-NHS for coating islets with Treg cells, demonstrating its potential in immunoprotective strategies (Golab et al., 2014).

Bioactive Hydrogels for Enhanced Cell Interactions : Utilizing Acrylate-PEG-NHS for functionalizing bioactive factors in PEG hydrogels, illustrating the role of PEG linkers in regenerative medicine applications (Browning et al., 2013).

Radiolabeling of PLGA Nanoparticles : Incorporating biotinylated F-18 prosthetic groups in nanoparticles for PET imaging, showing the use of Biotin-PEG-NHS in advanced imaging techniques (Sirianni et al., 2014).

Mecanismo De Acción

Target of Action

Biotin-PEG12-NHS ester primarily targets primary amines , such as the side-chain of lysine (K) residues or the amino-termini of polypeptides . These primary amines are abundant in proteins, making them the main targets for this compound .

Mode of Action

The compound interacts with its targets through the formation of amide bonds . The N-hydroxysuccinimide ester (NHS) group of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . This reaction occurs by nucleophilic attack, forming an amide bond and releasing the NHS .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the biotinylation of proteins . Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its water solubility . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule . This property helps to prevent aggregation of biotinylated antibodies stored in solution .

Result of Action

The result of the compound’s action is the biotinylation of proteins . This process can be used for detection or purification using streptavidin probes or resins . The bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .

Action Environment

The action of this compound is influenced by environmental factors such as pH and moisture . The compound reacts efficiently with primary amino groups in pH 7-9 buffers . The nhs-ester reactive group is susceptible to hydrolysis, so it’s important to minimize the compound’s exposure to moisture .

Safety and Hazards

Direcciones Futuras

Biotin-PEG12-NHS ester is a promising tool for protein labeling and detection or purification using streptavidin probes or resins . It can also be used for specific labeling of cell surface proteins . Its hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution . This makes it a valuable tool for future research in protein analysis and modification .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLXSUFTTIRQOU-BVCQTOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72N4O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

941.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

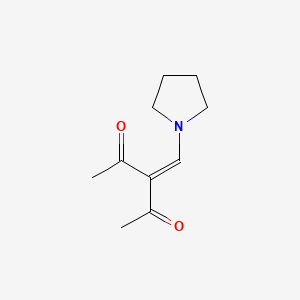

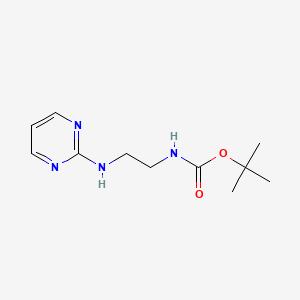

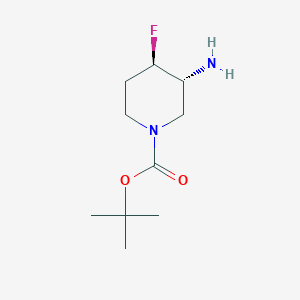

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B3113002.png)

![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B3113042.png)

![tert-Butyl 5-oxo-2-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3113048.png)

![tert-Butyl 3a-benzyl-2-methyl-3-oxo-3a,4,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-5(3H)-carboxylate](/img/structure/B3113058.png)

![tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3113059.png)

![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3113092.png)